molecular formula BaH2O4S B076648 Barium sulfate CAS No. 13462-86-7

Barium sulfate

Cat. No.: B076648
CAS No.: 13462-86-7
M. Wt: 235.41 g/mol
InChI Key: XUBKPYAWPSXPDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Barium sulfate can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is primarily produced from the mineral barite. The barite is first crushed and then purified through various processes, including flotation and magnetic separation, to remove impurities. The purified barite is then subjected to chemical reactions to produce this compound .

Chemical Reactions Analysis

Barium sulfate is relatively inert and does not undergo many chemical reactions due to its low solubility in water. it can participate in the following reactions:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Barium sulfate is unique among barium compounds due to its insolubility in water and its use as a radiocontrast agent. Other barium compounds, such as barium sulfide and barium chloride, are soluble in water and have different applications . For example:

This compound’s unique properties, such as its high density, insolubility in water, and radiopacity, distinguish it from other barium compounds and make it valuable in specific applications.

Properties

Barium sulfate is a heavy metal with a high atomic number (Z=56) and a K shell binding energy (K-edge of 37.4 keV) very close to that of most diagnostic x-ray beams. Due to these characteristics, barium is an ideal medium for the absorption of x-rays. Barium sulfate is essentially not absorbed from the GI tract nor metabolized in the body. Barium sulfate is used to fill the gastrointestinal tract lumen or to coat the mucosal surface and is administered orally, rectally, or instilled into an enterostomy tube or catheter,. Barium sulfate enhances delineation of the GI tract. The barium suspension covers the mucosal surface of the GI tract, allowing its shape, distensibility, motion, integrity, continuity, location within the torso, relationship to other organs to be closely examined. Various abnormalities, such as benign or malignant tumors, ulcers, strictures, diverticula, inflammation or infection, altered motility, displacement and other pathology can thereby be identified,. At lower concentrations (higher dilution), barium enhances the conspicuity of the GI tract to differentiate the GI tract from various abdominal organs in computed tomography examinations (CT scans) of the abdomen. Improved delineation of the gastrointestinal tract lumen and mucosa may be reached by contrast provided by gas (by the addition of bicarbonate or gas-filled balloons) in addition to the barium. This is known as a _double-contrast procedure_. Osmotically active agents (for example, sorbitol) are also used to induce fluid accumulation and distension of the GI system to enhance visualization.

CAS No.

13462-86-7

Molecular Formula

BaH2O4S

Molecular Weight

235.41 g/mol

IUPAC Name

barium(2+);sulfate

InChI

InChI=1S/Ba.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

XUBKPYAWPSXPDZ-UHFFFAOYSA-N

impurities

Natural impurities are ferric oxide, silicon dioxide, and strontium sulfate.

SMILES

[O-]S(=O)(=O)[O-].[Ba+2]

Canonical SMILES

OS(=O)(=O)O.[Ba]

boiling_point

2912 °F at 760 mmHg (Decomposes) (NIOSH, 2024)
decomposes
2912 °F (decomposes)
2912 °F (Decomposes)

Color/Form

Fine, heavy powder or polymorphous crystals
White, orthorhombic crystals
White or yellowish powder
Opaque powde

density

4.25 to 4.5 (NIOSH, 2024)
4.49 g/cu cm
4.5 g/cm³
4.25-4.5

melting_point

2876 °F (NIOSH, 2024)
1580 °C
2876 °F

7727-43-7
13462-86-7

physical_description

Barium sulfate appears as white or yellowish odorless powder or small crystals. Mp: 1580 °C (with decomposition). Density: 4.25 -4.5 g cm-3. Insoluble in water, dilute acids, alcohol. Soluble in hot concentrated sulfuric acid. Used as a weighting mud in oil-drilling, in paints, paper coatings, linoleum, textiles, rubber. Administered internally ("barium cocktail") as a radio-opaque diagnostic aid.
Pellets or Large Crystals;  Dry Powder;  NKRA;  Water or Solvent Wet Solid;  Other Solid;  Dry Powder, Liquid;  Liquid, Other Solid;  Liquid
White or yellowish, odorless powder;  [NIOSH] Insoluble in water;  [HSDB]
ODOURLESS TASTELESS WHITE OR YELLOWISH CRYSTALS OR POWDER.
White or yellowish, odorless powder.

Pictograms

Health Hazard

solubility

0.0002 % at 64 °F (NIOSH, 2024)
Very slightly soluble in cold water
SOLUBILITY IN WATER INCREASES CONSIDERABLY IN PRESENCE OF CHLORIDE & OTHER ANIONS
0.00031 g/100 g water at 20 °C;  insol in ethanol
Soluble in hot concentrated sulfuric acid;  practically insoluble in dilute acids and alcohol
Practically insoluble in organic solvents;  very slightly soluble in alkalis and in solution of many salts
Solubility in water: none
(64 °F): 0.0002%

Synonyms

Barite
Baritop
Barium Sulfate
Barium Sulfate (2:1)
E Z CAT
E-Z-CAT
EZCAT
Micropaque Oral
Sulfate, Barium

vapor_pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aqueous solutions of barium acetate (0.02 mol/1) and sodium sulfate (0.02mol/1) were prepared by dissolving 11.043 gm of barium acetate (special reagent grade) and 2.926 gm of sodium sulfate (special reagent grade) into 2,000 gm of ion-exchanged water. The two solutions were heated at 85° C. and mixed together. The mixture was adjusted to pH 3.0 by an addition of 5.3 cc of concentrated hydrochloric acid, followed by the reaction in the same manner as in Example 1 to obtain 6.53 gm of barium sulfate powder.
Quantity
11.043 g
Type
reactant
Reaction Step One
Quantity
2.926 g
Type
reactant
Reaction Step One
[Compound]
Name
ion-exchanged
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
barium acetate
Name
sodium sulfate
Name
barium sulfate

Synthesis routes and methods II

Procedure details

Aqueous solutions of barium acetate (0.02 mol/1) and sodium sulfate (0.02 mol/1) were prepared by dissolving 11.043 gm of barium acetate (special reagent grade) and 2.926 gm of sodium sulfate (special reagent grade) each into 2,000 gm of ion-exchanged water. Each solution was heated at 85° C. Then, 6.53 gm of barium sulfate powder was obtained in the same manner as in Example 1.
Quantity
11.043 g
Type
reactant
Reaction Step One
Quantity
2.926 g
Type
reactant
Reaction Step One
[Compound]
Name
ion-exchanged
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
barium acetate
Name
sodium sulfate
Name
barium sulfate

Synthesis routes and methods III

Procedure details

Aqueous solutions of barium chloride (0.1 mol/1) and sulfuric acid (0.1 mol/1) were prepared by dissolving 24.675 gm of barium chloride (special reagent grade) and 10.100 gm of sulfuric acid (special reagent grade) into 1,000 gm of ion-exchanged water. The two solutions were heated at 30° C., followed by the reaction in the same manner as in Example 1 at pH 5.8 to obtain 19.5 gm of barium sulfate powder.
Quantity
24.675 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ion-exchanged
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
barium chloride
Name
sulfuric acid
Name
barium sulfate

Synthesis routes and methods IV

Procedure details

Aqueous solutions of barium chloride (0.008 mol/1) and sulfuric acid (0.005 mol/1) were prepared by dissolving 1.974 gm of barium chloride (special reagent grade) and 0.505 gm of sulfuric acid (special reagent grade) into 1,000 gm of ion-exchanged water. Each solution was heated at 70° C. The barium chloride solution was added dropwise over a period of 10 minutes to the sulfuric acid solution, while the latter was stirred at 1,000 rpm by a U-shaped blade. After the addition, the mixture was stirred for a further 3 minutes to complete the reaction. The mixture was kept at pH 3.5 during the reaction. After cooling to the room temperature, the reaction mixture was filtered through a 5C filter paper, washed with water, and dried at 105° C. for 2 hours to obtain 1.12 gm of barium sulfate powder.
Quantity
1.974 g
Type
reactant
Reaction Step One
Quantity
0.505 g
Type
reactant
Reaction Step One
[Compound]
Name
ion-exchanged
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
barium chloride
Name
sulfuric acid
Name
barium sulfate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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